N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
Description
N'-(4-Cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide (CAS: 78972-81-3) is a heterocyclic organic compound with the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol. It features a pyrazole core substituted with a cyano group at the 4-position and a methanimidamide moiety at the 5-position. The compound is characterized by its planar structure, with the dimethylamino group contributing to its basicity and solubility in polar solvents .
Properties
IUPAC Name |
N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-12(2)5-9-7-6(3-8)4-10-11-7/h4-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMXXWEJUQZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
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Dipolarophile : Cyanoacetylene or acrylonitrile derivatives.
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Catalyst : Triethylamine (Et₃N) for dehydrohalogenation of hydrazonoyl chlorides.
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Solvent : Ethanol or 1,4-dioxane.
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Temperature : Reflux conditions (80–130°C).
This method achieves yields exceeding 80% for structurally analogous pyrazoles. However, introducing the cyano group at position 4 requires careful selection of the dipolarophile. For instance, using 2-cyanopyridine as a precursor enables regioselective incorporation of the cyano group.
Functionalization with Dimethylmethanimidamide
After constructing the 4-cyano-1H-pyrazol-5-amine intermediate, the dimethylmethanimidamide group is introduced via nucleophilic substitution or condensation. A common approach involves reacting the primary amine with dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions.
Reaction Mechanism:
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Activation : DMF-DMA reacts with the amine to form a transient iminium intermediate.
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Elimination : Methanol is eliminated, yielding the target methanimidamide.
Optimized Protocol :
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Reagent : DMF-DMA (2.5 equiv).
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Solvent : Toluene or acetonitrile.
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Temperature : 100–120°C for 6–12 hours.
This step is critical for achieving the desired substitution pattern, as overfunctionalization or side reactions with the cyano group can occur. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Alternative Routes: Hydrazine-Mediated Cyclization
Hydrazine hydrate serves as a cost-effective reagent for pyrazole synthesis. In one variant, 2-cyanopyridine is treated with excess hydrazine hydrate in ethylene glycol at 130°C, forming 4-cyano-1H-pyrazol-5-amine via cyclodehydration. Subsequent reaction with DMF-DMA affords the final product.
Comparative Data:
| Method | Starting Material | Reagent | Yield | Purity |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Hydrazonoyl chloride | Cyanoacetylene | 84% | 95% |
| Hydrazine Cyclization | 2-Cyanopyridine | Hydrazine hydrate | 73% | 90% |
Hydrazine-based methods are less regioselective but offer scalability for industrial production.
Troubleshooting and Optimization
Challenges:
Enhancements:
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Microwave Assistance : Reducing reaction time from 12 hours to 30 minutes while maintaining yields.
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Catalytic Additives : Palladium or copper catalysts improve cycloaddition efficiency (yield boost: 10–15%).
Industrial-Scale Production
AKSci and CymitQuimica list this compound at commercial scales (50 mg–5 g), reflecting optimized protocols for batch synthesis. Key industrial parameters include:
Chemical Reactions Analysis
Types of Reactions
N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent (e.g., ethanol, tetrahydrofuran), room temperature to reflux.
Substitution: Amines, thiols; reaction conditionsorganic solvent (e.g., dichloromethane, ethanol), room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated cyano groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cancer cell proliferation. A derivative of this compound exhibited sub-micromolar antiproliferative activity against various cancer cell lines, indicating its potential for development as a therapeutic agent against cancers that are resistant to traditional treatments .
The biological activity of this compound has been investigated in various contexts. For instance, compounds with similar pyrazole structures have shown effectiveness in inhibiting specific kinases involved in cellular signaling pathways. This inhibition can lead to the arrest of cancer cells at specific phases of their cycle and induce apoptosis, thereby reducing tumor growth .
Material Science
In addition to biological applications, this compound and its derivatives are being explored for their properties in material science. The unique structural features of pyrazole compounds allow them to be used as ligands in coordination chemistry, potentially leading to novel materials with desirable electronic and optical properties.
Case Study 1: CDK2 Inhibition
A study focused on the synthesis of pyrazole derivatives demonstrated that one specific derivative of this compound exhibited a high degree of selectivity for CDK2 over other kinases, showcasing its potential as a targeted cancer therapy .
Case Study 2: Material Properties
Another research effort investigated the use of this compound in developing new materials with enhanced properties for electronic applications. The unique electronic characteristics imparted by the cyano group and pyrazole ring system were found to contribute positively to the material's conductivity and stability under varying conditions .
Mechanism of Action
The mechanism of action of N’-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
- Molecular Formula : C₈H₁₁N₅
- Molecular Weight : 177.21 g/mol
- Key Differences : The addition of a methyl group at the pyrazole nitrogen (1-position) increases hydrophobicity and steric bulk compared to the parent compound. This substitution may alter metabolic stability and receptor binding in pharmacological contexts .
Chlordimeform (N’-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide)
- Molecular Formula : C₁₀H₁₂ClN₃
- Molecular Weight : 209.67 g/mol
- Key Differences: Replacing the pyrazole-cyano group with a chloro-methylphenyl ring shifts the compound’s application from synthetic intermediates to acaricidal activity. Chlordimeform inhibits monoamine oxidase and disrupts arthropod neurotransmission, a mechanism absent in the pyrazole-based compound .
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives
- Example : Compound 3a (C₂₁H₁₅ClN₆O)
- Molecular Weight : 403.1 g/mol
- Key Differences : The introduction of a carboxamide linker and aryl groups enhances hydrogen-bonding capacity and π-π stacking, making these derivatives potent anticancer agents. In contrast, the parent compound lacks such functional groups and is primarily a building block in organic synthesis .
Physicochemical Properties
Structural Modifications and Activity Trends
- Electron-Withdrawing Groups: The cyano group in the parent compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, chloro substituents (e.g., in chlordimeform) increase lipophilicity and bioaccumulation .
- Aryl Substitutions: Bulky aryl groups in pyrazole-carboxamide derivatives improve binding to kinase domains but reduce metabolic stability compared to the simpler dimethylamino group in the parent compound .
Biological Activity
N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, also known as (E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological properties, and applications based on current research findings.
The molecular formula of this compound is with a molecular weight of 177.206 g/mol. The compound features a cyano group attached to a pyrazole ring, which is known to enhance biological activity in various contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₅ |
| Molecular Weight | 177.206 g/mol |
| CAS Number | 78972-87-9 |
| Storage Temperature | Ambient |
Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. The presence of the cyano group in this compound may contribute to its pharmacological effects by influencing the compound's electronic properties and molecular interactions.
Insecticidal Activity
A notable study evaluated the insecticidal efficacy of related pyrazole compounds against Plutella xylostella, a significant pest in agriculture. The study employed a leaf disc-dipping assay and found that derivatives of pyrazole exhibited potent insecticidal activity, with LC50 values indicating effective mortality rates at low concentrations. Although specific data for this compound was not detailed, the structural similarities suggest potential effectiveness in pest management strategies .
Case Studies
- Insecticidal Efficacy : In trials involving leaf disc assays, compounds structurally similar to this compound demonstrated significant mortality rates against Plutella xylostella. The study reported an LC50 value of 14.67 mg/L for a related compound, outperforming fipronil (27.24 mg/L), indicating strong insecticidal properties .
- Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit Wnt-dependent transcription in cancer cells. One compound exhibited an IC50 of 0.12 μM against HCT116 cells, showcasing the potential for high potency in targeting cancer pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving cyano-substituted pyrazole intermediates and dimethylmethanimidamide precursors. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in nucleophilic substitution steps .
- Catalysis : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency in pyrazole ring formation .
- Temperature control : Moderate heating (60–80°C) balances reaction kinetics and minimizes side-product formation .
- Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., stoichiometry, solvent ratio) to identify optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring and confirms dimethylamine group integration .
- Mass spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns indicative of cyano-group stability .
- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the cyano and dimethylamino groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel heterocyclic syntheses?
- Methodological Answer :
- Quantum chemical calculations : Density Functional Theory (DFT) models electron density distributions to identify nucleophilic/electrophilic sites on the pyrazole core .
- Reaction path simulations : Tools like COMSOL Multiphysics simulate intermediate stability during cycloaddition or substitution reactions .
- Machine learning : Train models on existing reaction databases to predict regioselectivity in thiazole or thiadiazole derivatizations .
Q. What strategies resolve contradictions in biological activity data across different derivatives of this compound?
- Methodological Answer :
- Meta-analysis : Systematically compare IC₅₀ values, solubility, and logP data to isolate structure-activity relationships (SARs) .
- In silico docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases), identifying steric clashes or hydrogen-bond mismatches in low-activity derivatives .
- Experimental validation : Redesign derivatives with targeted modifications (e.g., replacing cyano with nitro groups) and reassess activity .
Q. How can researchers design robust protocols for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR or HPLC monitoring to detect impurities during continuous-flow synthesis .
- Purification optimization : Compare column chromatography (silica vs. reverse-phase) and crystallization solvents (ethanol/water vs. acetonitrile) for impurity removal .
- Green chemistry principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. What methodologies enable the study of this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS analysis to identify degradation products .
- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds and correlate with molecular dynamics simulations .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and track purity via HPLC .
Emerging Research Directions
Q. How can AI-driven platforms enhance the discovery of novel pharmacological applications for this compound?
- Methodological Answer :
- Data mining : Use natural language processing (NLP) to extract SAR data from patents and journals, prioritizing understudied targets (e.g., inflammatory kinases) .
- Generative models : Train GANs (Generative Adversarial Networks) to propose derivatives with optimized ADMET profiles .
- High-throughput screening (HTS) automation : Integrate robotic liquid handlers for rapid in vitro assays against diverse disease models .
Q. What interdisciplinary approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 gene editing : Knock out putative target genes in cell lines and assess changes in compound efficacy .
- Metabolomics : Use LC-MS/MS to track metabolite shifts in treated cells, linking pathways to observed bioactivity .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
